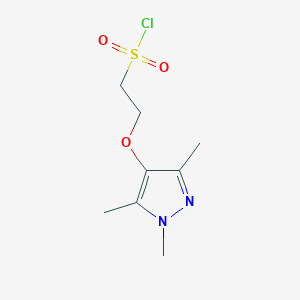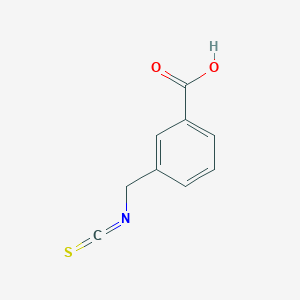![molecular formula C8H8BrN3 B13632550 (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method involves a one-pot tandem cyclization/bromination reaction. In this process, 2-aminopyridine reacts with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, and no base is required .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot tandem cyclization/bromination reaction suggests it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may modulate receptor activity by acting as agonists or antagonists .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-Chloroimidazo[1,2-a]pyridin-2-ylmethanamine: A similar compound with a chlorine atom instead of bromine.
2-Aminopyridine: The starting material for the synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This makes it a versatile building block in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H8BrN3 |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
(3-bromoimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5,10H2 |
Clave InChI |
VRZYMXBZHVXGEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(N2C=C1)Br)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















